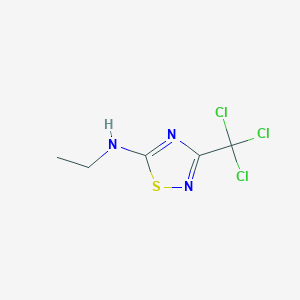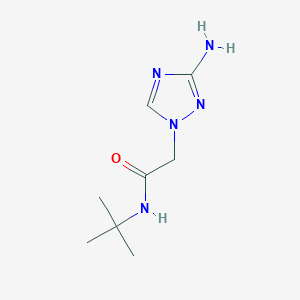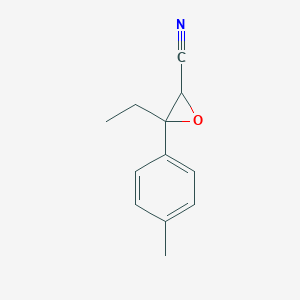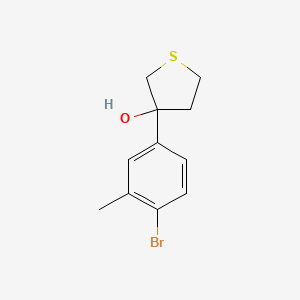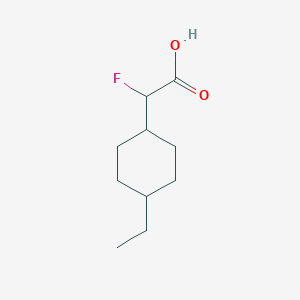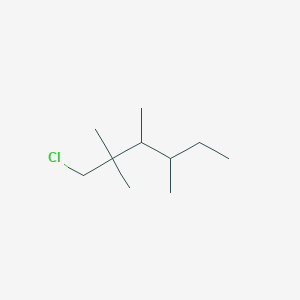
1-Chloro-2,2,3,4-tetramethylhexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-2,2,3,4-tetramethylhexane is an organic compound with the molecular formula C10H21Cl It is a chlorinated alkane, characterized by the presence of a chlorine atom attached to a carbon chain that includes multiple methyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Chloro-2,2,3,4-tetramethylhexane can be synthesized through several methods. One common approach involves the chlorination of 2,2,3,4-tetramethylhexane. This reaction typically requires the presence of a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) under controlled conditions to ensure selective chlorination at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-Chloro-2,2,3,4-tetramethylhexane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction: Although less common, the compound can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar solvents like ethanol.
Elimination: Strong bases such as sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) are used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Major Products
Substitution: Products include various alkyl derivatives depending on the nucleophile used.
Elimination: The major products are alkenes, such as 2,2,3,4-tetramethylhex-1-ene.
Oxidation: Oxidation can lead to the formation of alcohols, ketones, or carboxylic acids.
Aplicaciones Científicas De Investigación
1-Chloro-2,2,3,4-tetramethylhexane has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving the interaction of chlorinated alkanes with biological systems.
Medicine: Research into potential pharmaceutical applications, including the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Mecanismo De Acción
The mechanism of action of 1-Chloro-2,2,3,4-tetramethylhexane involves its interaction with nucleophiles, leading to substitution or elimination reactions. The chlorine atom, being electronegative, creates a partial positive charge on the adjacent carbon atom, making it susceptible to nucleophilic attack. This property is exploited in various synthetic applications to introduce different functional groups into the molecule.
Comparación Con Compuestos Similares
Similar Compounds
2,2,3,4-Tetramethylhexane: Lacks the chlorine atom, making it less reactive in substitution reactions.
1-Chloro-2,2,4,4-tetramethylhexane: Similar structure but with different positioning of methyl groups, leading to different reactivity and physical properties.
2,2,4,4-Tetramethylhexane: Another isomer with distinct chemical behavior due to the absence of the chlorine atom.
Propiedades
Fórmula molecular |
C10H21Cl |
|---|---|
Peso molecular |
176.72 g/mol |
Nombre IUPAC |
1-chloro-2,2,3,4-tetramethylhexane |
InChI |
InChI=1S/C10H21Cl/c1-6-8(2)9(3)10(4,5)7-11/h8-9H,6-7H2,1-5H3 |
Clave InChI |
WUACVOGSMLCWBX-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)C(C)C(C)(C)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-amino-5-[2-(methylsulfanyl)ethyl]-4-oxo-4,5-dihydro-1H-pyrrole-3-carbonitrile](/img/structure/B13175671.png)
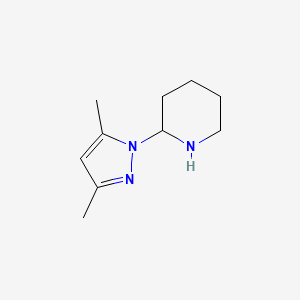

![(2E)-3-[3-Bromo-5-methoxy-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]phenyl]acrylic acid](/img/structure/B13175684.png)

![3-[1-(2-Bromo-3-methylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile](/img/structure/B13175688.png)
